molecular formula C8H4Br2F2O B6168949 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one CAS No. 1805025-83-5

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one

Cat. No.: B6168949
CAS No.: 1805025-83-5
M. Wt: 313.92 g/mol
InChI Key: SZFZHUVFXQVNQW-UHFFFAOYSA-N
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Description

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Br2F2O It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one typically involves the bromination of 2-bromo-4,6-difluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2,3-difluorophenyl)ethanone
  • 2-bromo-1-(3,4-difluorophenyl)ethanone
  • 2-bromo-1-(2,6-difluorophenyl)ethanone

Uniqueness

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1805025-83-5

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2H,3H2

InChI Key

SZFZHUVFXQVNQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)Br)F

Purity

95

Origin of Product

United States

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